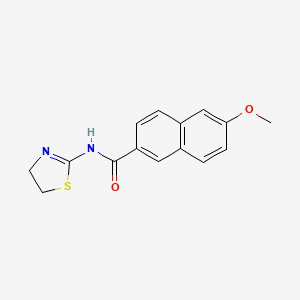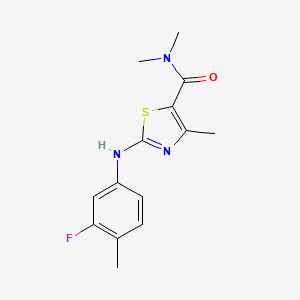
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
Mecanismo De Acción
The mechanism of action of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and viral infections. This compound has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of viral proteases, which are essential for the replication of viruses such as HIV and hepatitis C.
Biochemical and Physiological Effects:
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C, and reduce the expression of viral proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic benefits, its ability to inhibit various enzymes and pathways, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.
Direcciones Futuras
There are several future directions for research related to 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its effects on various enzymes and pathways.
2. Studies on the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
3. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic benefits.
4. Development of new synthesis methods for this compound to reduce its cost and increase its yield.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion:
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies on this compound may lead to the development of new treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with 3-fluoro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diseases such as cancer, HIV, and hepatitis C.
Propiedades
IUPAC Name |
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-8-5-6-10(7-11(8)15)17-14-16-9(2)12(20-14)13(19)18(3)4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSRPFHMMQEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)N(C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
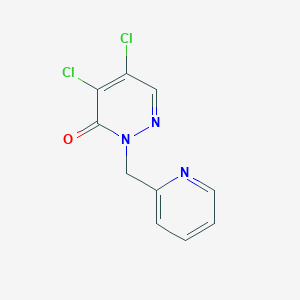
![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
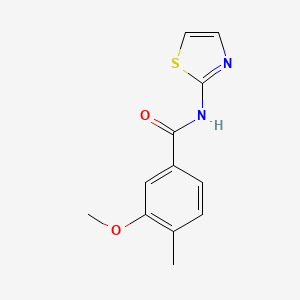
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
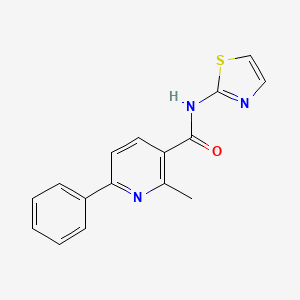
![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
